Oxazole-5-carbothioamide

Übersicht

Beschreibung

Oxazole-5-carbothioamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions, often in an aqueous medium, to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, has been explored to enhance the yield and reduce the environmental impact of the synthesis process . These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-5-carboxamide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxazole-5-carboxamide

Reduction: Amine derivatives of oxazole

Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Oxazole and its derivatives have a significant role in medicinal chemistry as heterocyclic five-membered rings, useful in developing novel compounds with favorable biological activities . Oxazole rings engage with many enzymes and receptors, resulting in a variety of biological actions . Oxazole-5-Carbothioamide is a derivative of oxazole that exhibits potential as an anti-cancer agent, analgesic, and anti-inflammatory drug.

Oxazole Derivatives as Acid Ceramidase Inhibitors

Acid ceramidase (AC) is a cysteine hydrolase that has a crucial role in the metabolism of lysosomal ceramides and mediates many biological processes ranging from cell structural integrity, signaling, cell proliferation, to cell death . A study aimed to expand the structural diversity of existing AC inhibitors by designing and synthesizing a novel class of substituted oxazol-2-one-3-carboxamides .

hAC inhibitors with optimal drug-like properties were studied for investigational studies in cellular and in vivo model systems . Researchers designed a series of compounds with the general structure 5 and synthesized initial molecules such as 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide 8a and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide 12a . The study of substituted-oxazolone ring systems showed a potential strategy for bioisosteric replacement .

Introduction of a methyl group at the C(4)-position of the oxazolone ring, as in 12h , and a Cl atom at the para phenyl position, as in 12i , showed similar potency compared to 12a . The hAC IC50 = 0.083 and 0.069 μM, respectively . These results confirmed that the 4- and 5-(POA) carboxamide series were promising scaffolds . The 4-POA carboxamide series showed poorer chemical stability compared to the 5-POA carboxamide series .

Oxazole Derivatives as Medicinal Agents

Microorganisms are a source for the creation of several natural goods with oxazoles, which show a range of pharmacological activities comprising antidiabetic, anthelmintic, antifungal, antibacterial, anticonvulsant, antidepressant, antitubercular, and antitumor activities . Oxazole is a versatile moiety and has gained popularity among researchers and medicinal chemists . The structure activity relationship (SAR) studies revealed the pharmacophore present in the compounds which are essential for the pharmacological activity, showing the versatility of the oxazole moiety .

Oxazole Derivatives as Potential Therapeutic Agents

Wirkmechanismus

The mechanism of action of oxazole-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific biological target and the nature of the oxazole derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Oxazole-5-carboxamide

- Oxazole-5-carboxylic acid

- Oxazole-5-thiol

Uniqueness

Oxazole-5-carbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a promising candidate for therapeutic development. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its potential benefits.

Biologische Aktivität

Oxazole-5-carbothioamide is a derivative of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, and antiviral applications. The following sections provide a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their chemical structure. The oxazole ring, a five-membered heterocyclic compound containing nitrogen and oxygen, is known for its ability to interact with biological targets through non-covalent bonding. The presence of substituents at specific positions on the oxazole ring can significantly enhance or diminish its pharmacological properties.

Key Modifications

- Substituents : Variations in the substituents at the 2, 4, and 5 positions of the oxazole ring have been shown to influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance potency against certain targets.

- Functional Groups : The incorporation of functional groups such as amides or thiol derivatives has been linked to improved interaction with specific enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. For example, new oxazolo[5,4-d]pyrimidine derivatives have demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. In vitro evaluations showed that these compounds inhibited the growth of various cancer cell lines while exhibiting low toxicity towards normal cells. Key findings include:

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3g | HT29 | 58.44 | 3 |

| 5-FU | HT29 | 47.17 | <1 |

This indicates that compound 3g has a favorable therapeutic profile compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Antibacterial Activity

This compound derivatives have also been evaluated for their antibacterial properties. A study reported that certain oxazole derivatives exhibited potent activity against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| 11 | Candida albicans: 1.6 |

| Candida tropicalis: 3.2 | |

| Staphylococcus aureus: 0.8 | |

| 12 | Escherichia coli: 1.6 |

These results suggest that modifications to the oxazole structure can lead to significant antibacterial efficacy .

Antiviral Activity

The antiviral potential of oxazole derivatives has been explored in several studies. Compounds derived from oxazole scaffolds have shown promise against viral infections by inhibiting viral replication mechanisms. For instance, some derivatives were found to suppress viral load in infected cell cultures significantly .

Case Study 1: Anticancer Activity

A series of oxazolo[5,4-d]pyrimidine compounds were synthesized and tested against several cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The results indicated that these compounds could activate apoptotic pathways and inhibit angiogenesis effectively.

Case Study 2: Antibacterial Efficacy

Another study focused on the synthesis and evaluation of a new class of substituted oxazoles against multi-drug resistant bacteria. The results demonstrated that certain modifications led to enhanced antibacterial properties compared to existing antibiotics.

Eigenschaften

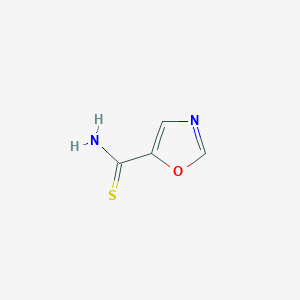

IUPAC Name |

1,3-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKTUDUXQCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693297 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-32-8 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.